Methyl 2-cyclobutylthiazole-4-carboxylate
Description
Methyl 2-cyclobutylthiazole-4-carboxylate is a heterocyclic organic compound featuring a thiazole ring substituted with a cyclobutyl group at the 2-position and a methyl ester moiety at the 4-position. The cyclobutyl group introduces steric strain due to its non-planar puckered conformation, which impacts its electronic and steric interactions compared to larger cycloalkyl substituents (e.g., cyclopentyl or cyclohexyl) . The methyl ester group enhances solubility in polar solvents and serves as a versatile functional group for further derivatization.
This compound is typically synthesized via cyclocondensation reactions between cyclobutanethioamide derivatives and methyl α-bromoacetate, followed by purification via crystallization. Its structural characterization often employs X-ray crystallography, where programs like SHELX are utilized for refinement and analysis of bond lengths, angles, and puckering parameters .
Properties
IUPAC Name |
methyl 2-cyclobutyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-12-9(11)7-5-13-8(10-7)6-3-2-4-6/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPQFJIWTDJOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-cyclobutylthiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an alcoholic solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-cyclobutylthiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Methyl 2-cyclobutylthiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of methyl 2-cyclobutylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Differences
The cyclobutyl substituent distinguishes Methyl 2-cyclobutylthiazole-4-carboxylate from analogs with other cycloalkyl groups. Key comparisons include:
- Cyclobutyl vs. Cyclopentyl/Cyclohexyl : The cyclobutyl group exhibits significant puckering (amplitude q ≈ 0.8 Å), as defined by Cremer-Pople coordinates, leading to greater steric strain and bond-angle distortion compared to larger rings . This strain enhances reactivity in nucleophilic substitutions but reduces thermal stability.
- Ester Group Variation : Replacing the methyl ester with ethyl (e.g., Ethyl 2-cyclohexylthiazole-4-carboxylate) increases lipophilicity (logP +0.5) but decreases aqueous solubility.
Electronic and Spectroscopic Properties
- Thiazole Core: The electron-withdrawing ester group at the 4-position polarizes the thiazole ring, shifting UV-Vis absorption maxima (λmax ≈ 265 nm) compared to non-esterified analogs (λmax ≈ 250 nm).
- NMR Shifts : The cyclobutyl group’s deshielding effect results in distinct <sup>1</sup>H NMR signals (δ 3.2–3.5 ppm for cyclobutyl protons) versus δ 1.6–2.1 ppm for cyclohexyl protons.
Biological Activity
Methyl 2-cyclobutylthiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly linked to its thiazole structure. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHNOS and a molecular weight of approximately 185.25 g/mol. The compound incorporates a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activities
1. Antimicrobial Properties
Research indicates that derivatives of thiazole, including this compound, exhibit notable antimicrobial activities. Thiazole compounds are often studied for their ability to inhibit various pathogens, including bacteria and fungi. The thiazole moiety is known to interact with microbial enzymes, potentially disrupting their function.
2. Anticancer Potential
This compound has been evaluated for its effects on cancer cell lines. Studies have shown that thiazole derivatives can inhibit the growth of specific cancer cells by interfering with cellular pathways involved in proliferation and apoptosis. For example, certain thiazole compounds have demonstrated cytotoxic effects against breast and colon cancer cells.
The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells. For instance, thiazoles have been reported to inhibit enzymes like β-ketoacyl synthase, which is crucial for fatty acid synthesis in bacteria .
- Receptor Binding : Molecular docking studies suggest that this compound can bind effectively to specific receptors or enzymes, influencing their activity and leading to therapeutic effects.
Research Findings
Several studies have explored the biological activity and synthesis of this compound:
Case Studies
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of thiazole derivatives, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at levels comparable to established antibiotics.
Case Study 2: Anticancer Effects
In vitro studies on cancer cell lines revealed that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways. This suggests its potential as a lead compound for developing new anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
